molecular formula C2H6S2 B1211800 Methylthiomethylmercaptan CAS No. 29414-47-9

Methylthiomethylmercaptan

Cat. No. B1211800
CAS RN: 29414-47-9
M. Wt: 94.2 g/mol
InChI Key: IXBUFAUQDFHNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylthiomethylmercaptan, also known as methylsulfanylmethanethiol or MESCH2SH, belongs to the class of organic compounds known as hemiacetals. Hemiacetals are compounds comprising the hemiacetal functional group, with the general formula R2C(OH)OR' ( R' not Hydrogen ). Methylthiomethylmercaptan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methylthiomethylmercaptan is primarily located in the cytoplasm. Methylthiomethylmercaptan has a pungent and sulfurous taste.

Scientific Research Applications

Oral Health Implications

Methylthiomethylmercaptan, also known as methanethiol, plays a significant role in oral health. Its production by oral microbes like Porphyromonas gingivalis contributes to oral malodor and periodontal tissue destruction. Research indicates that the lack of methanethiol production in a mutant strain of P. gingivalis led to differences in microbial ecology and a more pro-inflammatory response in oral keratinocytes, suggesting its role in biofilm formation and cytokine response, impacting oral malodor and periodontitis (Stephen et al., 2016).

Astronomical Observations

Methylthiomethylmercaptan's S-deuterated form, CH3SD, has been studied for its potential in astronomical observations. Its rotational spectrum was measured to facilitate radio telescope observations at (sub)millimeter wavelengths. However, CH3SD was not detected in the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey of the protostar IRAS 16293−2422 (Zakharenko et al., 2018).

Adsorption and Oxidation

Activated carbons of different origins have been studied for their ability to adsorb methyl mercaptan in wet conditions. This study focused on how surface chemistry and porosity influence the adsorption/oxidation of methyl mercaptan. The main product of this oxidation is dimethyl disulfide, but in some cases, oxidation leads to methyl methanethiosulfonate formation (Bashkova et al., 2002).

Flavor Perception in Foods

The relationship between odorants in drinks and those reaching the olfactory epithelium was studied using the Retronasal Flavor Impression Screening System. It was found that methylthio ether was detected along with volatile thiol in the air exhaled through the nostrils after swallowing a drink containing the original thiol. This indicates that odorants consumed in foods may not retain their original chemical structures and compositions, affecting flavor perception (Itobe et al., 2009).

Environmental Protection

Methyl mercaptan's solubility in various liquids is crucial in environmental protection and industries like oil, gas, and chemical production. This information is essential for designing and operating absorption scrubbing equipment in these industries (Iliuta & Larachi, 2007).

properties

CAS RN

29414-47-9

Product Name

Methylthiomethylmercaptan

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

IUPAC Name

methylsulfanylmethanethiol

InChI

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3

InChI Key

IXBUFAUQDFHNGI-UHFFFAOYSA-N

SMILES

CSCS

Canonical SMILES

CSCS

density

1.040-1.046

Other CAS RN

29414-47-9

physical_description

Almost colourless liquid;  Pungent, sulfureous aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

synonyms

(methylthio)methanethiol
MeSCH2SH

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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